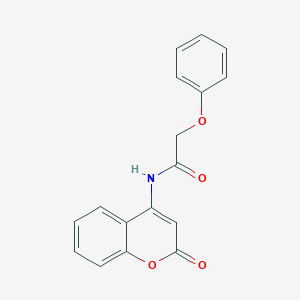![molecular formula C17H17Cl2N3O2 B252148 N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide, also known as FK866, is a potent inhibitor of nicotinamide adenine dinucleotide (NAD) biosynthesis. It was first synthesized by chemists at the Friedrich-Alexander University of Erlangen-Nuremberg in Germany in 2000. Since then, this compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
Mechanism of Action
The mechanism of action of N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide involves the inhibition of NAMPT, which catalyzes the rate-limiting step in the salvage pathway of NAD biosynthesis. NAD is an essential cofactor for various enzymes involved in energy metabolism, DNA repair, and gene expression. By inhibiting NAMPT, N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide blocks the synthesis of NAD and depletes intracellular NAD levels, leading to metabolic stress and cell death in cancer cells.
Biochemical and Physiological Effects
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has been shown to have several biochemical and physiological effects, including:
- Induction of apoptosis in cancer cells
- Inhibition of tumor growth and metastasis
- Suppression of inflammation and autoimmune responses
- Enhancement of immune function and antitumor immunity
- Modulation of energy metabolism and mitochondrial function
- Regulation of gene expression and epigenetic modifications
Advantages and Limitations for Lab Experiments
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has several advantages and limitations for lab experiments, including:
Advantages:
- Potent and selective inhibitor of NAMPT
- Well-characterized mechanism of action and pharmacokinetics
- Extensive preclinical data on anticancer activity and safety
- Availability of commercial sources and standardized protocols
Limitations:
- Limited solubility and stability in aqueous solutions
- Toxicity and side effects at high doses or prolonged exposure
- Potential off-target effects on other enzymes or pathways
- Lack of clinical data on efficacy and safety in humans
Future Directions
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has several potential future directions for research and development, including:
- Combination therapy with other anticancer agents or immunomodulators
- Optimization of pharmacokinetics and dosing regimens for clinical use
- Development of biomarkers for patient selection and monitoring
- Investigation of the role of NAMPT and NAD in other diseases and conditions
- Exploration of novel targets and pathways for metabolic and immune regulation
In conclusion, N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide is a promising compound with potent anticancer activity and potential therapeutic applications in other diseases. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and clinical efficacy and safety.
Synthesis Methods
The synthesis of N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide involves several steps, starting from the reaction of 6-methyl-2-chloronicotinic acid with propylamine to form 6-methyl-2-(propylamino)nicotinic acid. This intermediate is then treated with thionyl chloride to yield 6-methyl-2-chloronicotinic acid propylamide, which is further reacted with 2,4-dichlorobenzoyl chloride to form N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide.
Scientific Research Applications
N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide has been shown to have potent anticancer activity in various preclinical models, including breast, lung, prostate, and pancreatic cancer. It works by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the biosynthesis of NAD, a critical cofactor for energy metabolism and cellular signaling. By depleting intracellular NAD levels, N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide induces metabolic stress and apoptosis in cancer cells, while sparing normal cells that have a lower demand for NAD.
properties
Molecular Formula |
C17H17Cl2N3O2 |
|---|---|
Molecular Weight |
366.2 g/mol |
IUPAC Name |
N-[3-[(2,4-dichlorobenzoyl)amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H17Cl2N3O2/c1-11-3-4-12(10-22-11)16(23)20-7-2-8-21-17(24)14-6-5-13(18)9-15(14)19/h3-6,9-10H,2,7-8H2,1H3,(H,20,23)(H,21,24) |
InChI Key |
IXFHFCPPYGUCLU-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)

![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252139.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![N-(3-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252142.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide](/img/structure/B252145.png)
![N-{3-[2-(4-Chloro-3-methyl-phenoxy)-acetylamino]-propyl}-6-methyl-nicotinamide](/img/structure/B252146.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)